

A Comparative Analysis of Diacetylpiptocarphol and Parthenolide Efficacy: A Review of Current Data

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Compound of Interest		
Compound Name:	Diacetylpiptocarphol	
Cat. No.:	B15590001	Get Quote

An initial review of available scientific literature reveals a significant disparity in the data available for **Diacetylpiptocarphol** and Parthenolide, precluding a direct comparative analysis at this time. While Parthenolide is a well-researched sesquiterpene lactone with a substantial body of evidence detailing its biological activities, there is a notable absence of published data for a compound referred to as "**Diacetylpiptocarphol**." Searches for this compound, as well as its potential parent compound "piptocarphol," did not yield any relevant studies detailing its mechanism of action, signaling pathways, or quantitative efficacy data in the public domain.

Therefore, this guide will proceed with a comprehensive overview of the available experimental data for Parthenolide, providing researchers, scientists, and drug development professionals with a detailed summary of its efficacy, mechanism of action, and relevant experimental protocols.

Parthenolide: A Multi-Targeting Anti-Inflammatory and Anti-Cancer Agent

Parthenolide, a natural product derived from the feverfew plant (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1][2][3] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammatory responses.



Quantitative Efficacy of Parthenolide

The cytotoxic and antiproliferative effects of parthenolide have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, demonstrate its efficacy in the micromolar range for many cancer types.

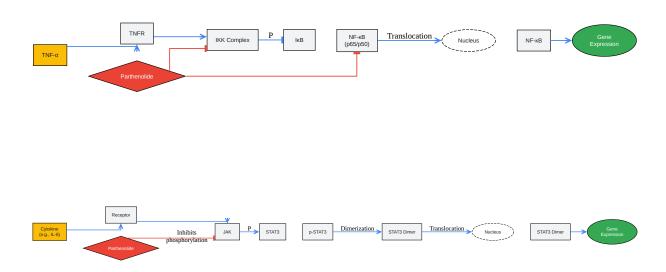
Cell Line	Cancer Type	IC50 (μM)	Reference
SiHa	Human Cervical Cancer	8.42 ± 0.76	[4]
MCF-7	Human Breast Cancer	9.54 ± 0.82	[4]
MCF-7	Human Breast Cancer	3.63 ± 1.92	[5]
A549	Human Lung Carcinoma	4.3	[6]
TE671	Human Medulloblastoma	6.5	[6]
HT-29	Human Colon Adenocarcinoma	7.0	[6]
HUVEC	Human Umbilical Vein Endothelial	2.8	[6]
GLC-82	Non-Small Cell Lung Cancer	6.07 ± 0.45	[7]
A549	Non-Small Cell Lung Cancer	15.38 ± 1.13	[7]
H1650	Non-Small Cell Lung Cancer	9.88 ± 0.09	[7]
H1299	Non-Small Cell Lung Cancer	12.37 ± 1.21	[7]
PC-9	Non-Small Cell Lung Cancer	15.36 ± 4.35	[7]



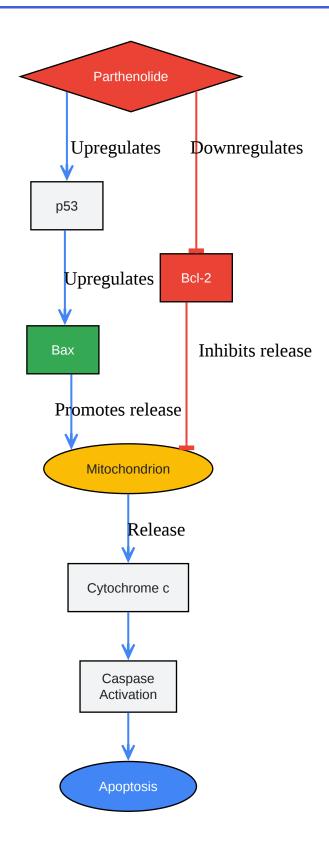
Key Signaling Pathways Modulated by Parthenolide

Parthenolide's biological effects are primarily attributed to its ability to interfere with critical signaling cascades that regulate cell survival, proliferation, and inflammation.

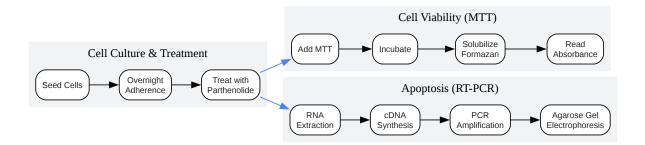
1. NF-κB Signaling Pathway: A predominant mechanism of parthenolide's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a transcription factor that is constitutively active in many cancers and plays a crucial role in promoting tumor growth and drug resistance.[8] Parthenolide can inhibit NF-κB activation by directly interacting with the IκB kinase (IKK) complex or the p65 subunit of NF-κB.[2][8]











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